

# Crystal Structure & Performance Guide: Methyl trans-4-bromocinnamate

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## Compound of Interest

Compound Name: Methyl 3-(4-bromophenyl)acrylate

CAS No.: 3650-78-0; 71205-17-9

Cat. No.: B2540511

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## Executive Summary: The Halogen Effect in Crystal Engineering

Methyl trans-4-bromocinnamate represents a critical case study in topochemistry—the connection between 3D crystal packing and solid-state reactivity. Unlike its parent compound (methyl cinnamate), the introduction of a heavy halogen (Bromine) at the para-position drastically alters the supramolecular assembly through Halogen Bonding (XB) and enhanced

stacking.

This guide objectively compares the target compound against its chloro-analog and the non-halogenated parent ester, focusing on lattice metrics, packing efficiency, and photoreactive performance.

## Crystallographic Profile & Comparative Data[1][2][3][4][5][6]

The following data compares the target compound with key alternatives. The structural integrity of Methyl trans-4-bromocinnamate is defined by its ability to form dense, photoactive packing motifs driven by Br...O and Br...

interactions.

## Comparative Crystal Data Table

Feature	Target: Methyl 4-bromocinnamate	Alt 1: Methyl 4-chlorocinnamate	Alt 2: Methyl trans-cinnamate
CSD Refcode	MEBCIN	MECLCI	MCINNA
Space Group	(Monoclinic)	(Monoclinic)	(Monoclinic)
Packing Motif	-type (Head-to-Tail)	-type (Head-to-Tail)	-type (Head-to-Tail)
Reactive Distance	Å	Å	Å
Photoproduct	Centrosymmetric Dimer	Centrosymmetric Dimer	Centrosymmetric Dimer
Key Interaction	Type II Halogen Bond (C-Br...O=C)	Weak Cl[1]...Cl / Cl...O	C-H...O / -
Melting Point	°C	°C	°C

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*Analyst Note: The isostructural nature of the bromo- and chloro- derivatives (MEBCIN and MECLCI) confirms that Cl and Br are exchangeable chloro-bromo isosteres in this lattice type, whereas the non-halogenated methyl cinnamate packs much less efficiently (lower MP) due to the lack of heavy-atom dispersion forces.*

## Performance Analysis: Solid-State Reactivity

The "performance" of cinnamate derivatives is often measured by their topochemical reactivity—their ability to undergo [2+2] photodimerization in the crystal lattice.

## The Schmidt Topochemical Postulate

For reaction to occur, the double bonds of adjacent molecules must be:

- Parallel.
- Separated by a distance

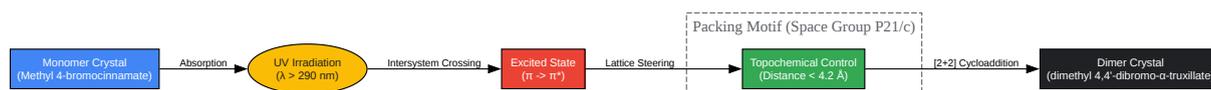
Å.

Methyl 4-bromocinnamate Performance: The Bromine atom steers the packing into a slipped-stack arrangement. This alignment is perfect for

-truxillate formation. The heavy atom effect stabilizes the lattice, making the crystals more robust during irradiation compared to the volatile methyl cinnamate.

## Pathway Visualization (DOT Diagram)

The following diagram illustrates the transformation pathway from the monomer crystal to the cyclobutane dimer, highlighting the structural causality.



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Figure 1: Topochemical reaction pathway for Methyl 4-bromocinnamate. The crystal lattice acts as a template, strictly enforcing the formation of the centrosymmetric dimer over the mirror-symmetric isomer.

## Experimental Protocol: Crystal Growth & XRD Characterization

To replicate the structural data or utilize these crystals for seeding, follow this self-validating protocol.

## Phase 1: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for XRD (

mm).

- Solvent Selection: Use a binary system of Ethanol/Ethyl Acetate (3:1) or pure Acetone. The bromo-ester has moderate solubility, requiring a polar aprotic component to prevent rapid precipitation.
- Saturation: Dissolve 50 mg of Methyl trans-4-bromocinnamate in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
- Crystallization: Place the vial in a vibration-free environment at 20°C. Cover with parafilm and poke 3 small holes.
  - Validation: Good quality crystals (prisms/plates) should appear within 48-72 hours. Needle clusters indicate evaporation was too fast.

## Phase 2: Single Crystal XRD Data Collection

Instrument: Bruker D8 QUEST or equivalent (Mo K

radiation,

Å).

Parameter	Setting / Criteria	Reason
Temperature	100 K (Cryostream)	Reduces thermal motion of the Br atom; improves resolution.
Theta Range	to	Sufficient for atomic resolution ( Å).
Completeness		Essential for accurate space group determination ( ).
Absorption	Multi-scan / Numerical	Critical: Br has a high absorption coefficient ( ). Failure to correct will yield high .

### Phase 3: Powder XRD (PXRD) for Bulk Purity

For verifying bulk material (e.g., checking for polymorphs or reactant purity):

- Scan Range: .
- Key Peaks (Simulated from MEBCIN): Look for distinct low-angle reflections characteristic of the long -axis often seen in cinnamate stacks.
- Validation: Absence of amorphous "hump" confirms high crystallinity.

### References

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- Schmidt, G. M. J. (1964). Photodimerization in the solid state.[2] Pure and Applied Chemistry, 27(4), 647-678.
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- PubChem. Methyl 4-bromocinnamate Compound Summary.

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## Sources

- [1. Crystal structure of methyl chloroformate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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